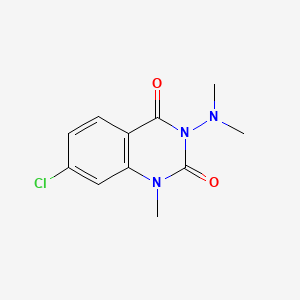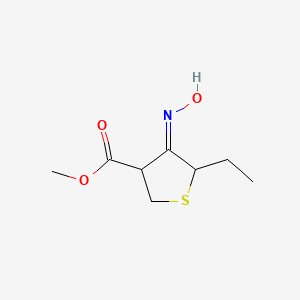
DIBENZ(a,h)ANTHRACENE, 7,14-DIBUTYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,14-Dibutyldibenz[a,h]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C30H30 This compound is characterized by its complex structure, which includes two butyl groups attached to the dibenzanthracene core
Méthodes De Préparation
The synthesis of 7,14-Dibutyldibenz[a,h]anthracene typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts alkylation of dibenz[a,h]anthracene with butyl halides in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
7,14-Dibutyldibenz[a,h]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully hydrogenated products.
Applications De Recherche Scientifique
7,14-Dibutyldibenz[a,h]anthracene has several scientific research applications:
Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons and their chemical behavior.
Biology: Research on its biological activity includes studies on its potential carcinogenicity and interactions with biological macromolecules.
Medicine: Investigations into its effects on cellular processes and its potential use in drug development are ongoing.
Industry: It may be used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7,14-Dibutyldibenz[a,h]anthracene involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound may also interact with enzymes and receptors, affecting cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
7,14-Dibutyldibenz[a,h]anthracene can be compared with other polycyclic aromatic hydrocarbons such as:
7,12-Dimethylbenz[a]anthracene: Known for its potent carcinogenic properties, it is often used in cancer research.
Benzo[a]pyrene: Another well-known carcinogen, extensively studied for its environmental and health impacts.
Dibenz[a,h]anthracene: The parent compound without butyl substitutions, used as a reference in studies of substituted derivatives.
Each of these compounds has unique properties and applications, with 7,14-Dibutyldibenz[a,h]anthracene standing out due to its specific structural modifications and resultant chemical behavior.
Propriétés
Numéro CAS |
63041-48-5 |
|---|---|
Formule moléculaire |
C30H30 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
7,14-dibutylnaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C30H30/c1-3-5-13-25-27-19-17-22-12-8-10-16-24(22)30(27)26(14-6-4-2)28-20-18-21-11-7-9-15-23(21)29(25)28/h7-12,15-20H,3-6,13-14H2,1-2H3 |
Clé InChI |
PWNKGPLRYNPQQP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C5=CC=CC=C5C=C4)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B13802756.png)
![(1R,3R,4S,5R)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-OL](/img/structure/B13802761.png)
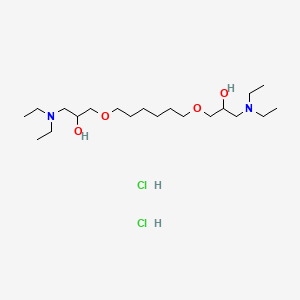
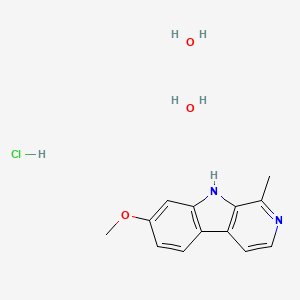
![11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B13802775.png)
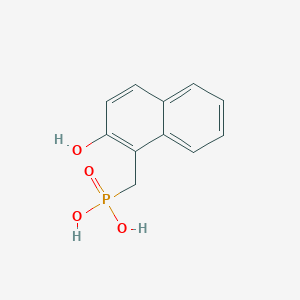
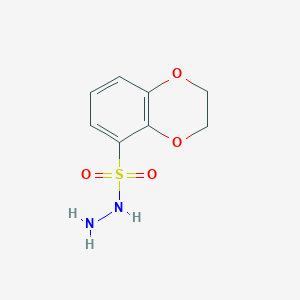
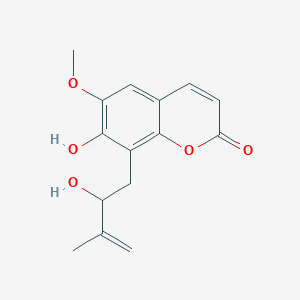

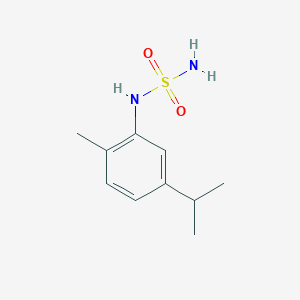
![N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide](/img/structure/B13802839.png)
